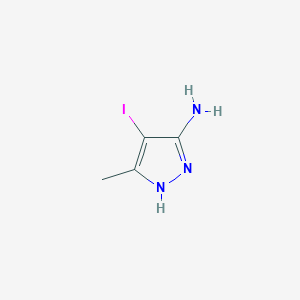

4-Iodo-5-methyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Iodo-5-methyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 150187-16-9 . It has a molecular weight of 223.02 . It is a powder in physical form .

Physical And Chemical Properties Analysis

“4-Iodo-5-methyl-1H-pyrazol-3-amine” is a powder in physical form . It has a molecular weight of 223.02 .Aplicaciones Científicas De Investigación

Synthesis of Bis(pyrazolyl)methanes

Bis(pyrazolyl)methanes are compounds that have garnered interest due to their wide range of biological activities. “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be utilized in the synthesis of these derivatives through one-pot pseudo three-component reactions with aldehydes or five-component reactions involving β-keto esters and hydrazines . These compounds serve as chelating agents for various metal ions and have potential applications in medicinal chemistry due to their anti-inflammatory, antipyretic, and antifungal properties .

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including “4-Iodo-5-methyl-1H-pyrazol-3-amine,” are known for their potent antileishmanial and antimalarial effects. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. They have been evaluated in vitro against Leishmania species and in vivo against Plasmodium-infected mice, showing significant promise as pharmacophores for developing new antileishmanial and antimalarial agents .

Beta-Sheet Template in Peptide Research

In peptide research, “4-Iodo-5-methyl-1H-pyrazol-3-amine” can act as a beta-sheet template. It helps in investigating interactions with ferrocenoyl-dipeptides and is used in the synthesis of complex heterocyclic structures, which are valuable in studying protein-protein interactions and designing peptide-based drugs .

Heterobiaryl Synthesis

This compound is also used in the indium-mediated synthesis of heterobiaryls. Heterobiaryls are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The iodine moiety in “4-Iodo-5-methyl-1H-pyrazol-3-amine” facilitates the iodination process, which is a key step in forming these complex organic structures .

Development of Antidepressant Agents

The pyrazole core is integral to the structure of many antidepressant agents. “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be a precursor in the synthesis of these compounds, contributing to the development of new treatments for depression and other mood disorders .

Agricultural Chemicals Synthesis

Due to its structural versatility, “4-Iodo-5-methyl-1H-pyrazol-3-amine” can be used to create pesticides, insecticides, and fungicides. These applications are crucial for protecting crops from pests and diseases, thereby supporting global food security .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have shown potent antipromastigote activity, suggesting their interaction with specific cellular targets .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to diverse pharmacological effects .

Pharmacokinetics

It’s reported that this compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

4-iodo-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKMQDLYRBZPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510998 |

Source

|

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81542-52-1 |

Source

|

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)